molecular formula C5H6BrFN2O3 B14162743 5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione CAS No. 7728-80-5

5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione

Katalognummer: B14162743
CAS-Nummer: 7728-80-5
Molekulargewicht: 241.02 g/mol
InChI-Schlüssel: KGUNAKJNYZTMDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione is a heterocyclic compound that contains bromine, fluorine, and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed to form hydroxyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione is unique due to its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

7728-80-5

Molekularformel

C5H6BrFN2O3

Molekulargewicht

241.02 g/mol

IUPAC-Name

5-bromo-5-fluoro-6-methoxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H6BrFN2O3/c1-12-3-5(6,7)2(10)8-4(11)9-3/h3H,1H3,(H2,8,9,10,11)

InChI-Schlüssel

KGUNAKJNYZTMDC-UHFFFAOYSA-N

Kanonische SMILES

COC1C(C(=O)NC(=O)N1)(F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.